Cas no 1086208-27-6 (4-Heptenoic acid, 2-hydroxy-, (4E)- )

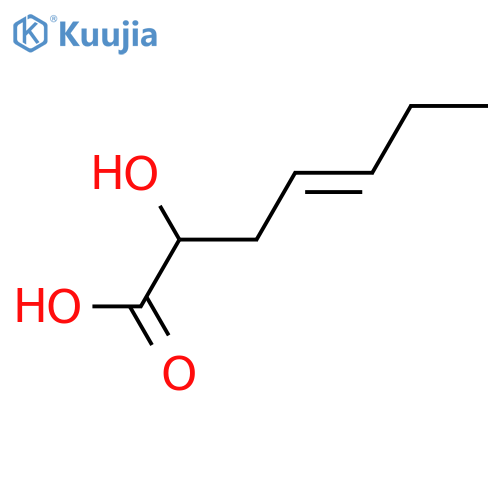

1086208-27-6 structure

商品名:4-Heptenoic acid, 2-hydroxy-, (4E)-

CAS番号:1086208-27-6

MF:C7H12O3

メガワット:144.168382644653

CID:5250440

4-Heptenoic acid, 2-hydroxy-, (4E)- 化学的及び物理的性質

名前と識別子

-

- (4E)-2-Hydroxy-4-heptenoic acid (ACI)

- 4-Heptenoic acid, 2-hydroxy-, (4E)-

-

- インチ: 1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+

- InChIKey: FKPCFDDNKRYTPF-ONEGZZNKSA-N

- ほほえんだ: C(O)(C(=O)O)C/C=C/CC

4-Heptenoic acid, 2-hydroxy-, (4E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384661-1.0g |

2-hydroxyhept-4-enoic acid |

1086208-27-6 | 1.0g |

$0.0 | 2023-03-02 |

4-Heptenoic acid, 2-hydroxy-, (4E)- 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1086208-27-6 (4-Heptenoic acid, 2-hydroxy-, (4E)- ) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 4770-00-7(3-cyano-4-nitroindole)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量